molecular formula C14H14O3 B3048361 4-(1-Naphthyloxy)butanoic acid CAS No. 16563-45-4

4-(1-Naphthyloxy)butanoic acid

Cat. No. B3048361
CAS RN: 16563-45-4
M. Wt: 230.26 g/mol
InChI Key: VZLRADDUUOXYSL-UHFFFAOYSA-N
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Description

4-(1-Naphthyloxy)butanoic acid is a biochemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 . It is commonly used in proteomics research .


Molecular Structure Analysis

The InChI code for 4-(1-Naphthyloxy)butanoic acid is 1S/C14H14O3/c15-14(16)9-4-10-17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,15,16) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-(1-Naphthyloxy)butanoic acid is a powder at room temperature . It has a melting point of 117-120 degrees Celsius .

Scientific Research Applications

Optical Gating of Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-(1-Naphthyloxy)butanoic acid, is used in the optical gating of synthetic ion channels. These channels, when integrated with nanostructures, offer potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Microbial Biotransformation

Mycobacterium aurum, capable of degrading synthetic naphthenic acids like 4-(1-Naphthyloxy)butanoic acid, follows a unique degradation pathway. This biotransformation is critical in understanding the degradation of toxic and persistent compounds found in weathered crude oils and oil sands (Johnson et al., 2012).

Synthesis of Hypotensive Agents

A series of 4-(1-naphthoxy-2-substituted aminomethyl)-butanoic acids have been synthesized and tested for hypotensive activity. This research highlights its potential application in developing new cardiovascular drugs (Tandon et al., 2004).

Catalytic Applications

Poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate, structurally related to 4-(1-Naphthyloxy)butanoic acid, has been used as a dual acidic catalyst for the preparation of various compounds under eco-friendly, solvent-free conditions. This demonstrates its role in green chemistry and catalysis (Kiasat et al., 2013).

Optical Properties in Azobenzene Derivatives

Azobenzene derivatives containing 4-(1-Naphthyloxy)butanoic acid exhibit unique optical properties like solvatochromism and photoluminescence, indicating their potential in optical materials and photonic applications (Lin-pu, 2009).

Antimicrobial Activity

Certain 4-(1-Naphthyloxy)butanoic acid derivatives have been synthesized and shown to possess moderate antimicrobial activity, suggesting their use in developing new antimicrobial agents (Verma et al., 2003).

Coordination Polymers and Magnetic Properties

Complexes and coordination polymers involving 4-(1-Naphthyloxy)butanoic acid derivatives display unique structures and unusual magnetic properties. These findings contribute to the field of material science, particularly in the development of new magnetic materials (Zheng et al., 2005).

Synthesis of Beta-Adrenergic Receptor Blockers

4-(1-Naphthyloxy)butanoic acid is involved in the synthesis of intermediates for beta-adrenergic blocking agents, indicating its importance in pharmaceutical manufacturing (Kapoor et al., 2003).

Gas/Vapor Separation

4-(1-Naphthyloxy)butanoic acid-related compounds have been employed in the construction of metal-organic frameworks (MOFs) for gas/vapor separation, demonstrating their utility in environmental and industrial applications (Xue et al., 2015).

Molecular Imaging

Derivatives of 4-(1-Naphthyloxy)butanoic acid, like NST732, have been developed for molecular imaging, particularly in PET studies for monitoring apoptosis and blood clotting (Basuli et al., 2012).

Mechanism of Action

The mechanism of action of 4-(1-Naphthyloxy)butanoic acid is not clear from the available sources. Further studies may provide more insights .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing its vapor or spray, washing thoroughly after handling, and not eating, drinking, or smoking when using this product . Protective gloves, clothing, and eye/face protection should be worn .

properties

IUPAC Name

4-naphthalen-1-yloxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-14(16)9-4-10-17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLRADDUUOXYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446116
Record name 4-(1-naphthyloxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Naphthyloxy)butanoic acid

CAS RN

16563-45-4
Record name 4-(1-naphthyloxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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